

Application Note: Structural Characterization of Poly(propylene adipate) by NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanedioic acid;propane-1,2-diol*

Cat. No.: *B1202238*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(propylene adipate) (PPA) is a biodegradable aliphatic polyester with significant potential in various applications, including drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. A thorough understanding of its molecular structure is paramount for controlling its physicochemical properties, degradation kinetics, and ultimately, its performance in these applications. This application note provides a detailed protocol for the characterization of PPA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two powerful analytical techniques for elucidating polymer structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of polymers, providing information on the chemical environment of individual atoms. Both ^1H and ^{13}C NMR are employed for the comprehensive characterization of PPA.

^1H NMR Spectroscopy

Proton NMR provides quantitative information about the different types of protons present in the PPA repeating unit.

¹³C NMR Spectroscopy

Carbon-13 NMR offers detailed insight into the carbon backbone of the polymer, with each unique carbon environment giving rise to a distinct signal. While specific literature values for poly(propylene adipate) are not readily available in tabulated form, a representative ¹³C NMR spectrum would confirm the presence of the key functional groups. The expected chemical shift regions for the carbon atoms in PPA are based on the analysis of similar aliphatic polyesters.

Data Presentation

Table 1: ¹H NMR Chemical Shift Assignments for Poly(propylene adipate) in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.10	Triplet	-O-CH ₂ - (from propylene glycol unit)
~2.30	Triplet	-CO-CH ₂ - (from adipic acid unit)
~1.95	Quintet	-O-CH ₂ -CH ₂ -CH ₂ -O- (from propylene glycol unit)
~1.65	Quintet	-CO-CH ₂ -CH ₂ - (from adipic acid unit)

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Poly(propylene adipate)

Chemical Shift (δ) ppm	Assignment
~173	C=O (Ester carbonyl)
~63	-O-CH ₂ - (from propylene glycol unit)
~34	-CO-CH ₂ - (from adipic acid unit)
~28	-O-CH ₂ -CH ₂ -CH ₂ -O- (from propylene glycol unit)
~24	-CO-CH ₂ -CH ₂ - (from adipic acid unit)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule. The FTIR spectrum of PPA is characterized by the presence of strong absorption bands corresponding to the ester group and the aliphatic hydrocarbon backbone.

Table 3: Characteristic FTIR Absorption Bands for Poly(propylene adipate)

Wavenumber (cm ⁻¹)	Vibrational Mode
~2950	C-H asymmetric stretching (CH ₂)
~2860	C-H symmetric stretching (CH ₂)
~1730	C=O stretching (Ester carbonyl)
~1250	C-O-C asymmetric stretching
~1170	C-O-C symmetric stretching
~1460	CH ₂ bending (scissoring)
~1370	CH ₂ wagging

Experimental Protocols

NMR Spectroscopy

Sample Preparation

- Dissolve 10-20 mg of the poly(propylene adipate) sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (^1H NMR)

- Spectrometer: 400 MHz or higher
- Solvent: CDCl_3
- Temperature: 25°C
- Pulse Sequence: Standard single pulse
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds
- Spectral Width: -2 to 12 ppm

Instrument Parameters (^{13}C NMR)

- Spectrometer: 100 MHz or higher
- Solvent: CDCl_3
- Temperature: 25°C
- Pulse Sequence: Proton-decoupled single pulse with NOE
- Number of Scans: 1024 or more (depending on sample concentration)

- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm

FTIR Spectroscopy

Sample Preparation (ATR-FTIR)

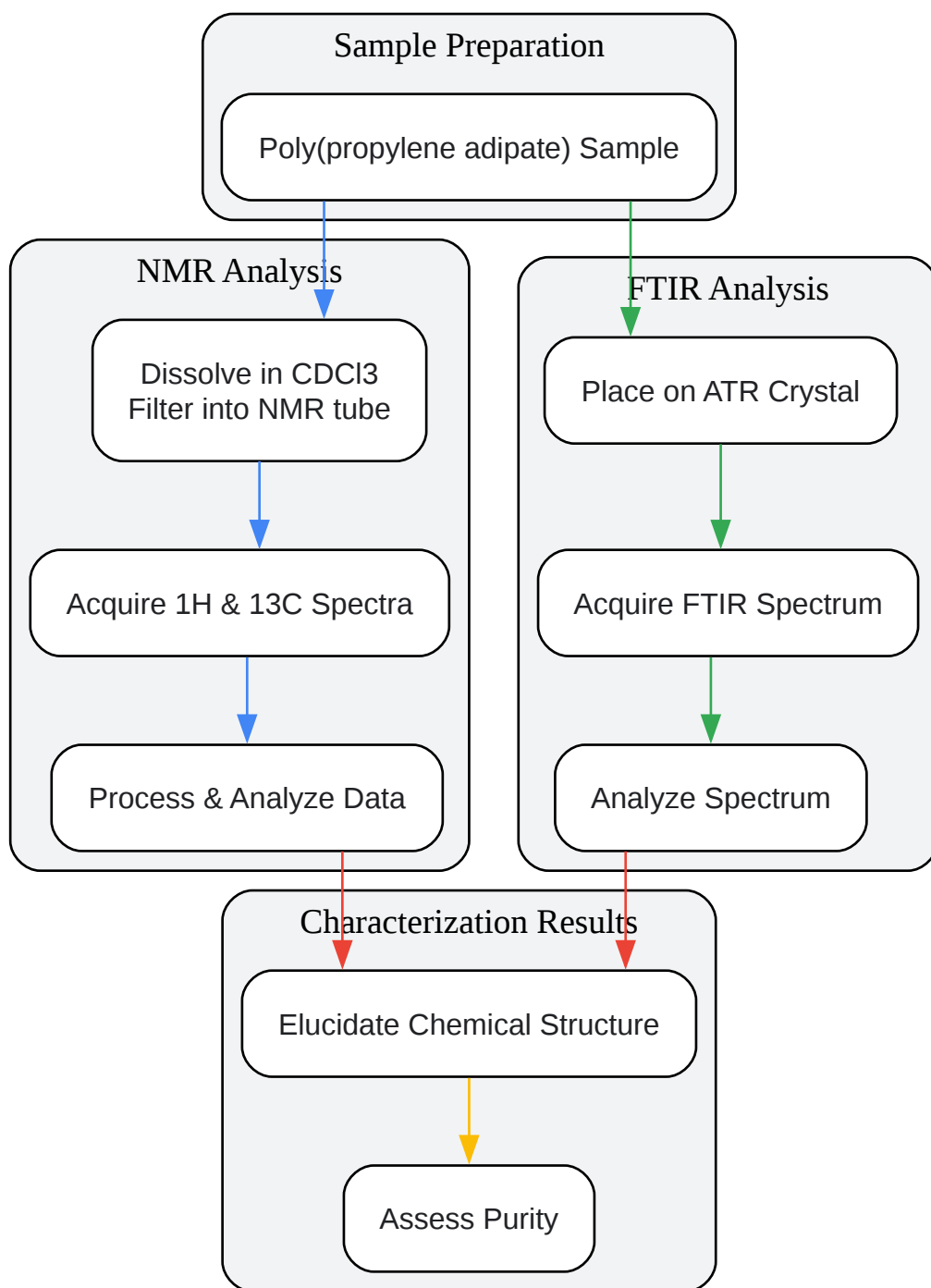
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid polymer samples with minimal preparation.

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the poly(propylene adipate) sample directly onto the ATR crystal.
- Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters

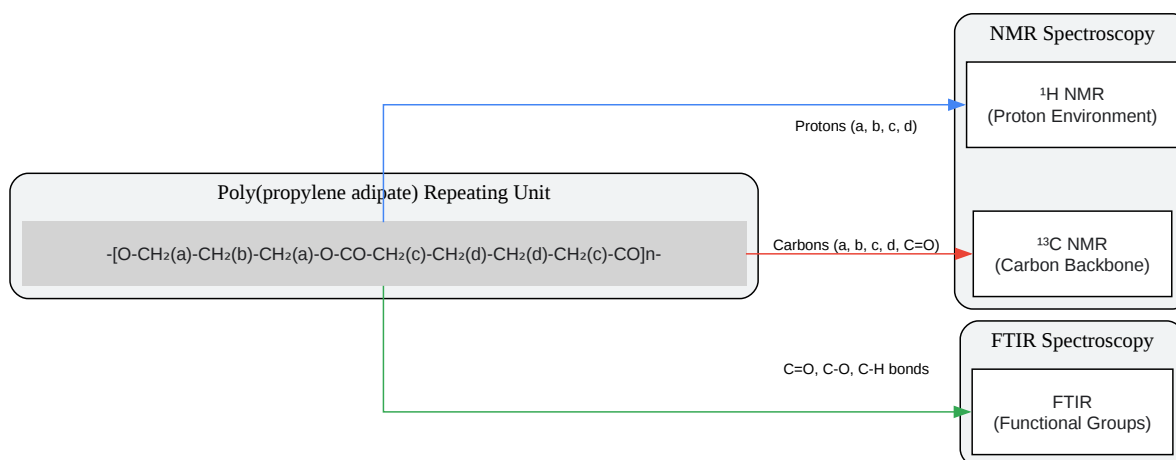
- Spectrometer: FTIR spectrometer equipped with an ATR accessory
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Absorbance

Visualization of Methodologies



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of poly(propylene adipate).



[Click to download full resolution via product page](#)

Caption: Key structural features of PPA analyzed by NMR and FTIR.

- To cite this document: BenchChem. [Application Note: Structural Characterization of Poly(propylene adipate) by NMR and FTIR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202238#characterization-of-poly-propylene-adipate-using-nmr-and-ftir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com